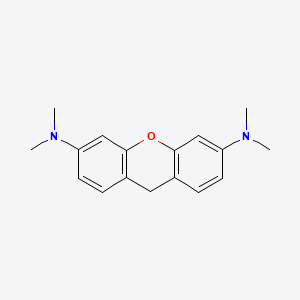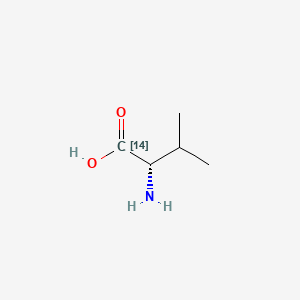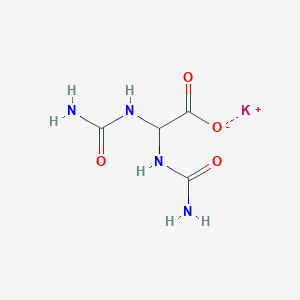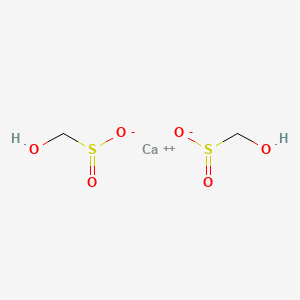
9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine: is a chemical compound with the molecular formula C₁₇H₂₀N₂O It is known for its unique structure, which includes a xanthene core substituted with tetramethyl groups on the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine typically involves the reaction of 9H-xanthene-3,6-diamine with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-dione.
Reduction: Formation of partially or fully reduced xanthene derivatives.
Substitution: Formation of N-alkylated xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is used as a ligand in coordination chemistry due to its ability to donate electron pairs to metal centers.
Biology: In biological research, this compound is used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.
Industry: In industrial applications, N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is used in the manufacturing of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine exerts its effects is primarily through its ability to interact with molecular targets via its electron-donating nitrogen atoms. These interactions can lead to the formation of coordination complexes with metal ions, which are crucial in various catalytic and biological processes. The xanthene core also allows for strong fluorescence, making it useful in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Tetramethylethylenediamine (TMEDA): Another tetramethyl-substituted diamine, but with an ethylene backbone instead of a xanthene core.
N,N,N’,N’-tetramethyl-1,4-phenylenediamine: Similar structure but with a phenylene core.
Uniqueness: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is unique due to its xanthene core, which imparts distinct fluorescence properties and makes it suitable for applications in imaging and dye manufacturing. Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53510-49-9 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
3-N,3-N,6-N,6-N-tetramethyl-9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C17H20N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
GQXCVTPPQVJMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(CC3=C(O2)C=C(C=C3)N(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)

![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)



